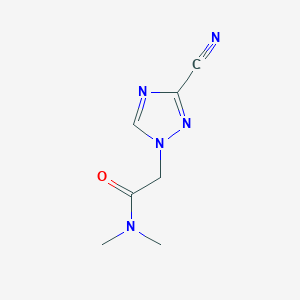![molecular formula C8H12N2O B7567611 N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine](/img/structure/B7567611.png)
N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that has been used in the treatment of depression and anxiety disorders. It was first introduced in the 1980s and has since been widely used in many countries.
Wirkmechanismus
N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine acts by inhibiting the activity of MAO-A, which is an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting the activity of MAO-A, N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects
N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. These neurotransmitters are involved in the regulation of mood, anxiety, and other physiological functions. N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine has also been shown to increase the activity of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine in lab experiments is that it is a reversible inhibitor of MAO-A, which means that its effects can be easily reversed by stopping the treatment. This makes it a useful tool for studying the role of MAO-A in various physiological and pathological conditions. However, one limitation of using N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine is that it can interact with other drugs and substances, which can affect its efficacy and safety.
Zukünftige Richtungen
There are several future directions for the study of N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine. One direction is to investigate its potential use in the treatment of other psychiatric conditions, such as bipolar disorder and schizophrenia. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, the development of new MAO-A inhibitors with improved efficacy and safety profiles is an important area of research.
Synthesemethoden
N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine can be synthesized by the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with cyclopropanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to be effective in the treatment of major depressive disorder, social anxiety disorder, and panic disorder. N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine has also been studied in the treatment of other psychiatric conditions such as obsessive-compulsive disorder and post-traumatic stress disorder.
Eigenschaften
IUPAC Name |
N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-4-8(11-10-6)5-9-7-2-3-7/h4,7,9H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVVEVPTKUEVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Cyclohexyl-[(2-methylphenyl)methyl]amino]ethanol](/img/structure/B7567541.png)

![6-[(4-Bromophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7567548.png)





![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7567579.png)
![1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7567583.png)



